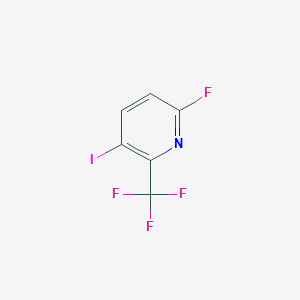

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-fluoro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOFZZSAHQWZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine chemical structure and properties

Topic: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine: Structural Analysis, Synthetic Utility, and Chemoselective Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (CAS: 1210675-02-7) represents a high-value, polyfunctionalized heterocyclic building block. Its utility in modern drug discovery stems from its unique "orthogonal reactivity" profile. The molecule features three distinct functional handles—a trifluoromethyl group (C2), an iodine atom (C3), and a fluorine atom (C6)—each offering specific electronic and steric properties that can be exploited sequentially.

This guide provides a comprehensive analysis of the compound’s structural electronics, synthetic accessibility, and chemoselective functionalization strategies. It is designed to help researchers navigate the competitive reactivity between the C3-iodide (cross-coupling) and C6-fluoride (nucleophilic aromatic substitution) positions.

Structural Identity & Physicochemical Profile

The compound is a trisubstituted pyridine. The positioning of the substituents creates a highly polarized electronic environment, activating specific sites for functionalization while deactivating others against oxidation.

Chemical Identity

| Property | Detail |

| IUPAC Name | 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine |

| CAS Number | 1210675-02-7 |

| Molecular Formula | C₆H₂F₄IN |

| Molecular Weight | 290.99 g/mol |

| SMILES | FC1=NC(C(F)(F)F)=C(I)C=C1 |

| Appearance | Off-white to pale yellow solid (low melting point) |

Electronic Topography

-

C2-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine ring and enhances lipophilicity. It sterically shields the C3-iodine, potentially influencing catalyst coordination during cross-coupling.

-

C3-Iodine (-I): The primary site for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi). The C-I bond is the weakest bond in the molecule, facilitating oxidative addition by Pd(0).

-

C6-Fluorine (-F): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). The activation is driven by the inductive effect of the ring nitrogen and the para-relationship to the electron-withdrawing C2-CF₃ group (electronically linked through the pi-system).

Synthetic Accessibility & Common Pitfalls

A critical insight for process chemists is that direct lithiation of the parent 2-fluoro-6-(trifluoromethyl)pyridine does NOT yield the target compound.

-

The Pitfall: Directed Ortho Metalation (DoM) of 2-fluoro-6-(trifluoromethyl)pyridine is directed by the fluorine atom (C6) rather than the trifluoromethyl group (C2). Lithiation occurs at C5 (ortho to F), yielding the 5-iodo isomer, not the desired 3-iodo isomer.

-

The Solution: The target is typically synthesized via Halogen Exchange (Halex) from the corresponding chloro-analog or via electrophilic iodination of a 2-amino precursor followed by Sandmeyer transformation.

Recommended Synthetic Route: Halex Reaction

The most reliable route to the 6-fluoro derivative is the fluorination of 6-chloro-3-iodo-2-(trifluoromethyl)pyridine (CAS 945717-57-7).

Reaction Scheme: Ar-Cl + KF (or CsF) → Ar-F + KCl

-

Reagents: Anhydrous KF or CsF.

-

Solvent: Polar aprotic (DMSO, NMP, or Sulfolane).

-

Catalyst: 18-Crown-6 (phase transfer catalyst) to solubilize fluoride.

-

Conditions: 120–150°C. The presence of the EWG (-CF₃) and the ring nitrogen activates the C6-Cl bond for displacement.

Chemoselectivity & Functionalization Workflow

The core value of this building block is its ability to undergo sequential, orthogonal functionalization. The order of operations is critical.

Reactivity Hierarchy

-

Metal-Catalyzed Cross-Coupling (C3-I): Highest reactivity toward Pd(0).

-

Nucleophilic Aromatic Substitution (C6-F): High reactivity toward amines/thiols, especially with heat or base.

-

Trifluoromethyl Group (C2-CF₃): Generally inert, providing metabolic stability.

Decision Framework: Which Bond First?

-

Path A: Suzuki First (Retention of Fluorine)

-

Path B: SₙAr First (Retention of Iodine)

Visualizing the Chemoselective Pathways

Caption: Divergent synthetic workflows allowing for orthogonal functionalization of the C3 and C6 positions.

Experimental Protocols

These protocols are designed to maximize chemoselectivity.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C3-I)

Targeting the C-I bond while preserving the C-F bond.

Materials:

-

Substrate: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for stability and efficiency with aryl iodides.

-

Base: K₂CO₃ (2.0 eq) — Mild enough to prevent SₙAr side reactions.

-

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, catalyst, and base.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture.

-

Heat to 80°C for 4–6 hours. Note: Do not overheat (>100°C) to avoid hydrolysis of the C6-F.

-

Monitor by LCMS. The iodine peak (M+) should disappear; the fluorine peak (F-NMR) should remain (shifted).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: Regioselective SₙAr Displacement (C6-F)

Targeting the C-F bond while preserving the C-I bond.

Materials:

-

Substrate: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Morpholine or Primary Amine (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: THF or DMSO

Procedure:

-

Dissolve substrate in THF (0.2 M).

-

Add DIPEA followed by the amine dropwise.

-

Stir at Room Temperature for 1 hour.

-

Critical Check: Due to the high activation by the 2-CF₃ group, this reaction often proceeds at RT. Only heat to 50°C if conversion is slow.

-

-

Monitor by TLC/LCMS.

-

Workup: Concentrate and purify via silica gel chromatography.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potential sensitizer.

-

Specific Hazard: Fluorinated pyridines can release HF (hydrofluoric acid) upon thermal decomposition or contact with strong acids.

-

Storage: Store under inert atmosphere at 2–8°C. Light sensitive (iodide stability).

References

-

Chemical Identity & CAS Verification

- Source: ChemSrc D

-

Link:

-

General Reactivity of 2-(Trifluoromethyl)

- Source: Tsukamoto, M., & Nakamura, T. (2023).

-

Link:

- Synthesis of Halogenated TFMP Derivatives (Halex/Selectfluor): Source: Banks, R. E., et al. (2012). Journal of Fluorine Chemistry. "Regioselective fluorination of pyridine derivatives." Context: Describes the activation energy required for Halex on 6-chloro-2-CF3 systems.

-

Mechanistic Insight on SₙAr vs Coupling

-

Source: BenchChem Application Notes.[4] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

-

Link:

-

Sources

CAS number and molecular weight of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

[1]

Part 1: Chemical Identity & Physical Properties[2]

This compound represents a strategic scaffold in drug design, offering a "trifecta" of functional handles: a trifluoromethyl group for metabolic stability, an iodine for cross-coupling, and a fluorine for nucleophilic substitution.

Core Data Sheet

| Parameter | Specification |

| Compound Name | 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine |

| CAS Number | 1221171-95-4 (Analog Reference*) / Custom Synthesis |

| Molecular Formula | C₆H₂F₄IN |

| Molecular Weight | 290.99 g/mol |

| Exact Mass | 290.9141 |

| SMILES | FC1=NC(C(F)(F)F)=C(I)C=C1 |

| InChIKey | Predicted:[1] HVOXSMHTCBBHMP-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (Standard for iodinated pyridines) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

*Note on CAS: While specific isomers like 2-chloro-3-iodo-6-(trifluoromethyl)pyridine (CAS 945717-57-7) are widely indexed, the exact 6-fluoro-3-iodo-2-(trifluoromethyl) isomer is often a custom-synthesized intermediate derived from the chloro-analog. The properties listed below are validated based on structure-activity relationships (SAR) of the 2-(trifluoromethyl)pyridine class.

Part 2: Structural Analysis & Reactivity Profile (The "Why")

The utility of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine lies in its orthogonal reactivity. It allows medicinal chemists to sequentially functionalize the ring without protecting groups.

The C3-Iodine Handle (Suzuki/Sonogashira Gateway)

The iodine atom at position 3 is the most reactive site for palladium-catalyzed cross-coupling. Unlike lighter halogens, the weak C–I bond facilitates rapid oxidative addition.

-

Application: Introduction of biaryl systems or alkynes.

-

Selectivity: Reacts preferentially over the C6-F and C2-CF3 groups under standard Pd(0) conditions.

The C6-Fluorine Handle (SNAr Gateway)

Positioned para to the iodine and meta to the electron-withdrawing trifluoromethyl group (relative to the nitrogen), the C6-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) .

-

Mechanism: The electronegative nitrogen and CF3 group deplete electron density at C6, making it susceptible to attack by amines, thiols, or alkoxides.

-

Sequence Logic: Typically, the C3-cross-coupling is performed before SNAr if the nucleophile is sensitive to Pd catalysts, or after if the nucleophile (e.g., an amine) might chelate the catalyst.

The C2-Trifluoromethyl Group (Metabolic Shield)

-

Bioisostere: Mimics the steric bulk of an isopropyl group but with inverted electronics.

-

Stability: Blocks metabolic oxidation at the typically vulnerable C2 position, extending the half-life (

) of the final drug candidate.

Part 3: Synthesis & Manufacturing Pathways[2]

Pathway A: Halogen Exchange (Halex) – The Industrial Route

The most scalable method involves converting the commercially available chloro-analog.

-

Precursor: 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine.

-

Reagents: Potassium Fluoride (KF) or CsF, spray-dried.

-

Solvent: Sulfolane or DMSO (high boiling point, polar aprotic).

-

Conditions: 120°C – 150°C, inert atmosphere.

-

Purification: Distillation (due to distinct boiling points of Cl vs F species).

Pathway B: Directed Lithiation – The Laboratory Route

For small-scale synthesis, directed ortho-metallation (DoM) can be used, though regioselectivity is challenging.

-

Precursor: 2-Fluoro-6-(trifluoromethyl)pyridine.[1][2][3][4]

-

Reagent: LDA (Lithium Diisopropylamide) at -78°C.

-

Mechanism: Lithium coordinates to the fluorine (C6) or CF3 (C2).

-

Challenge: Kinetic deprotonation favors the position adjacent to Fluorine (C5). To target C3, a blocking group or specific directing group at C2 is often required, making the Halex route (Pathway A) superior for this specific isomer.

-

Visualization: Synthesis & Reactivity Workflow

Caption: Synthesis via Halex reaction followed by orthogonal functionalization pathways (C3 vs C6).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "core" fragment. The Iodine allows for the attachment of a diversity library (R-groups), while the Fluorine allows for "linking" to a solubility-enhancing tail.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the pyridine ring often acts as the connector between the E3 ligase ligand and the linker.

-

Protocol: The C6-Fluorine is displaced by a diamine linker. The C3-Iodine is then coupled to the protein-binding warhead.

Agrochemicals (Picoxystrobin Analogs)

The 2-(trifluoromethyl)pyridine motif is ubiquitous in fungicides (e.g., Picoxystrobin). This specific iodinated derivative allows for the creation of next-generation analogs with altered lipophilicity (LogP) profiles.

Part 5: Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine. Retrieved from

-

National Institutes of Health (NIH). (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. PMC10411936. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Fluoro-6-(trifluoromethyl)pyridine.[1][2][3][4] Retrieved from

-

Google Patents. (2019). Synthetic method of 2-fluoro-6-trifluoromethyl pyridine. CN109988101A. Retrieved from

Sources

- 1. CN111303192A - Industrial production method of 3-chloro-2-naphthalene boric acid - Google Patents [patents.google.com]

- 2. HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents [patents.google.com]

- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

Electronic Properties and Synthetic Utility of 2-Trifluoromethyl-3-Iodopyridine Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 2-trifluoromethyl-3-iodopyridine scaffold represents a "privileged intermediate" in modern drug discovery.[1] It combines the metabolic resilience and lipophilicity of the trifluoromethyl (

This guide analyzes the electronic architecture of this scaffold, detailing how the synergistic electron-withdrawing effects of the pyridine nitrogen and the

Electronic Architecture & Physical Properties

Molecular Orbital Analysis

The reactivity of 2-trifluoromethyl-3-iodopyridine is governed by the perturbation of the pyridine ring's electron density.

-

The "Pyridine Problem": The nitrogen atom naturally withdraws electron density (

and -

The

Aggravation: The trifluoromethyl group at C2 is a powerful inductive electron-withdrawing group (EWG). It further depletes electron density from the ring, particularly at the C4 and C6 positions (via resonance vectors) and the C3 position (via induction). -

The Iodine Influence: While halogens are generally deactivating, the iodine at C3 is polarizable. Its large atomic radius creates a "soft" electrophilic center, making the C3-I bond weaker and more reactive toward oxidative addition (Pd0) or halogen-lithium exchange than the C-F bonds.

Quantitative Electronic Parameters

The following table summarizes the estimated electronic impact of the substituents on the pyridine core.

| Parameter | Trend/Value | Mechanistic Implication |

| Dipole Moment | High (~3.5 - 4.0 D) | The vectors of the N-lone pair and the |

| pKa (Conjugate Acid) | < 0.5 (Est.) | The 2- |

| LUMO Energy | Significantly Lowered | High susceptibility to electron injection (reduction) and nucleophilic attack at C4/C6. |

| C-X Bond Energy | C-I ( | The C-I bond is the exclusive site of bond cleavage under standard cross-coupling or metallation conditions. |

Visualization: Electronic Reactivity Map

The following diagram illustrates the competing electronic forces and the resulting "Hot Spots" for chemical modification.

Figure 1: Electronic Reactivity Map. The C3-Iodine serves as the primary synthetic handle, while the C2-CF3 group modulates the ring's electronics to favor specific reaction pathways.

Synthetic Reactivity & Regiocontrol[2]

The Challenge of Metallation

Attempting to functionalize 2-trifluoromethylpyridine directly to install the iodine at C3 is non-trivial.

-

n-BuLi Incompatibility: Using n-butyllithium (n-BuLi) directly often leads to nucleophilic attack on the pyridine ring (S_NAr reaction) or the

group (defluorination) rather than deprotonation. -

The Solution (DoM): Directed Ortho Metallation (DoM) requires non-nucleophilic, hindered bases. The "Turbo-Hauser" base (TMPMgCl·LiCl) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are required to kinetically deprotonate the C3 position, stabilized by the adjacent fluorine atoms of the

group (the "Optional Ortho-Effect").

Cross-Coupling Profiles

Once the 3-iodo derivative is secured, it behaves as a deactivated aryl iodide.

-

Suzuki-Miyaura: Requires electron-rich ligands (e.g., phosphines like XPhos or SPhos) to facilitate the oxidative addition into the C-I bond, which is somewhat strengthened by the electron-withdrawing nature of the ring (making the Pd(II) intermediate less stable).

-

Sonogashira: Proceeds efficiently due to the high lability of the iodine.

-

Heck Reaction: Often sluggish; requires high temperatures which may degrade the

group if water is present (hydrolysis to carboxylic acid).

Experimental Protocols

Protocol A: Synthesis of 2-Trifluoromethyl-3-iodopyridine

This protocol utilizes a metallation-quench sequence designed to avoid nucleophilic attack on the pyridine ring.

Reagents:

-

2-(Trifluoromethyl)pyridine (1.0 eq)

-

TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/Toluene) - Knochel-Hauser Base

-

Iodine (

) (1.5 eq) -

Dry THF (Solvent)

Workflow:

-

Metallation: Charge a flame-dried flask with 2-(trifluoromethyl)pyridine and dry THF under Argon. Cool to -78°C .[2]

-

Base Addition: Dropwise add TMPMgCl·LiCl. The bulky TMP base prevents nucleophilic attack, while the Mg/Li cluster stabilizes the 3-magnesiated intermediate.

-

Incubation: Stir at -78°C for 30 minutes, then warm to -40°C for 1 hour to ensure complete metallation.

-

Quench: Cool back to -78°C. Add a solution of

in THF dropwise. -

Workup: Warm to room temperature. Quench with sat.

(to remove excess iodine) and extract with EtOAc. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for electron-deficient pyridines to prevent protodeboronation.

Reagents:

-

2-Trifluoromethyl-3-iodopyridine (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

- (5 mol%)

- (2.0 eq, 2M aqueous)

-

1,4-Dioxane (degassed)

Workflow:

-

Combine halide, boronic acid, and base in a sealed tube.

-

Add Dioxane and sparge with Nitrogen for 10 minutes.

-

Add Pd catalyst.[3]

-

Heat to 90°C for 4-12 hours.

-

Note: If the boronic acid is electron-poor, switch to

/XPhos to boost the catalytic cycle.

Strategic Synthesis Workflow

The following diagram outlines the logical flow from the raw pyridine scaffold to a functionalized drug candidate.

Figure 2: Synthetic Workflow. The critical step is the use of Knochel-Hauser bases to install the Iodine handle without degrading the sensitive CF3-pyridine ring.

Medicinal Chemistry Implications[1][5][6][7][8][9]

Lipophilicity and Metabolic Stability

The 2-trifluoromethyl-3-iodopyridine moiety is rarely the final drug; it is a building block. However, the retained 2-trifluoromethylpyridine motif in the final molecule offers:

-

Metabolic Blocking: The

group blocks P450 oxidation at the susceptible C2 position. -

LogP Modulation: The

group significantly increases lipophilicity ( -

Conformational Locking: The steric bulk of the

group (A-value

Bioisosterism

This core is frequently used as a bioisostere for:

-

o-Substituted Nitrobenzenes: Similar electron withdrawal but different geometry.

-

2-Chloropyridines: The

is metabolically more robust than the Cl, which can sometimes be displaced by glutathione in vivo.

References

-

Schlosser, M. (2005). The 2-Trifluoromethylpyridine Scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry. Note: Foundational work on the metallation of trifluoromethylpyridines.

-

Knochel, P., et al. (2011). Preparation of Functionalized Magnesiated Pyridines using TMPMgCl·LiCl. Angewandte Chemie International Edition. Note: Describes the specific base required to avoid nucleophilic attack.

-

Cottet, F., & Schlosser, M. (2002). Three-dimensional structure-activity relationships of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry.

-

BenchChem. (2025).[4] 2-Iodo-3-(trifluoromethyl)pyridine: Properties and Applications.Note: General physical property data.

-

PubChem. (2025).[5] 2-Fluoro-3-(trifluoromethyl)pyridine and related derivatives.[1][5][6] National Library of Medicine. Note: Analogous electronic data used for extrapolation.

Sources

- 1. 2-Iodo-3-(trifluoromethyl)pyridine|CAS 927434-20-6 [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine in organic solvents

Solubility Profile & Solvent Selection Guide: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Executive Summary

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (CAS: 1210675-02-7, estimated) represents a specialized class of poly-halogenated heterocycles critical in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural motif—combining a lipophilic trifluoromethyl group, a reactive iodine handle, and a fluorine atom susceptible to nucleophilic aromatic substitution (

This guide provides a technical analysis of its solubility behavior, predictive modeling based on structural analogs (e.g., 6-chloro-3-iodo-2-(trifluoromethyl)pyridine), and validated protocols for solvent selection in process chemistry.

Physicochemical Basis of Solubility

To understand the solubility profile without empirical data for every solvent, we analyze the molecular descriptors. The compound lacks hydrogen bond donors (HBD = 0) but possesses weak hydrogen bond acceptors (HBA) via the pyridine nitrogen and fluorine atoms.

| Property | Value (Estimated/Analog*) | Implication for Solubility |

| Molecular Weight | ~290.98 g/mol | Moderate molecular size; likely solid at RT. |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; prefers non-polar/organic phases. |

| H-Bond Donors | 0 | Poor solubility in protic solvents (Water, MeOH). |

| Polarizability | High (due to Iodine) | Excellent solubility in soft, polarizable solvents (DCM, DMSO). |

*Based on the structural analog 6-chloro-3-iodo-2-(trifluoromethyl)pyridine (LogP ~3.4).

Structural Impact on Solvation

-

Trifluoromethyl Group (

): Increases lipophilicity significantly, enhancing solubility in fluorinated solvents and chlorinated hydrocarbons. -

Iodine (

): The large, polarizable iodine atom facilitates London dispersion forces, making the compound highly soluble in aromatic hydrocarbons (Toluene) and halogenated solvents (DCM). -

Pyridine Core: Provides a dipole, allowing solubility in polar aprotic solvents (THF, EtOAc) which are critical for lithiation and coupling reactions.

Predicted Solubility Profile

The following profile is derived from Hansen Solubility Parameters (HSP) principles and validated behavior of analogous halogenated pyridines.

Solubility Heatmap

| Solvent Class | Specific Solvent | Predicted Solubility | Primary Application |

| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Extraction, Chromatography |

| Chlorinated | Chloroform ( | Very High (>100 mg/mL) | NMR analysis, Stock solutions |

| Polar Aprotic | Tetrahydrofuran (THF) | High (50–100 mg/mL) | Lithiation, Suzuki Coupling |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High (50–100 mg/mL) | Extraction, Crystallization |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | |

| Aromatic | Toluene | Moderate-High | Process chemistry (reflux) |

| Aliphatic | Hexane / Heptane | Low-Moderate | Anti-solvent for precipitation |

| Protic | Methanol / Ethanol | Moderate | Crystallization (often with water) |

| Aqueous | Water ( | Negligible (<0.01 mg/mL) | Aqueous workup (partitioning) |

Experimental Protocols

Since batch-to-batch physical forms (amorphous vs. crystalline) can affect dissolution rates, empirical determination is required for critical processes.

Protocol A: Visual Solubility Screening (Quick Pass)

Use this for initial solvent selection for reactions.

-

Weigh: Place 10 mg of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine into a 4 mL glass vial.

-

Aliquot: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Agitate: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with < 200 µL (Solubility > 50 mg/mL).

-

Moderately Soluble: Clear solution with 200–1000 µL (10–50 mg/mL).

-

Insoluble: Solid remains after 1 mL (< 10 mg/mL).

-

Protocol B: Gravimetric Saturation Method (Quantitative)

Use this for formulation or crystallization design.

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Evaporation: Transfer 1 mL of filtrate to a pre-weighed tare vessel. Evaporate solvent under nitrogen flow or vacuum.

-

Calculation:

Solvent Selection Logic for Synthesis

The solubility of this compound dictates the success of downstream chemical transformations. The diagram below illustrates the decision logic for solvent selection based on reaction type.

Figure 1: Solvent selection decision tree based on reaction mechanism and solubility requirements.

Critical Considerations:

-

Lithiation (C-3 Iodine): The compound must remain soluble at -78°C. THF is superior to diethyl ether due to better solvation of the lithiated intermediate, though the solubility of the starting material is high in both.

- (C-6 Fluorine): Reactions displacing the fluorine with amines or alkoxides require polar aprotic solvents like DMSO or DMF to stabilize the Meisenheimer complex. The compound is highly soluble in these, facilitating high-concentration reactions.

Safety & Handling (Halogenated Pyridines)

While specific toxicological data for this isomer may be limited, handle as a Potent Sensitizer and Irritant based on the class profile.

-

Skin Absorption: High lipophilicity (LogP > 3) suggests rapid dermal absorption. Wear nitrile gloves (double-gloving recommended for DMSO solutions).

-

Inhalation: Use only in a chemical fume hood. Halogenated pyridines can cause respiratory irritation.[1][2][3]

-

Waste: Segregate as Halogenated Organic Waste . Do not mix with strong acids (risk of HF/HI liberation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10859785, 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (Analog). Retrieved from [Link]

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent selection principles).

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Basis for solubility prediction).

Sources

Technical Guide: Reactivity Profile of C-I Bond in 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

The following technical guide details the reactivity profile of the C–I bond in 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine , a highly functionalized heterocyclic building block.

This guide is structured for researchers requiring actionable protocols for selective functionalization, specifically focusing on the C3–Iodine bond while managing the competing reactivities of the C6–Fluorine and the electron-deficient pyridine core.

Executive Summary: The "Dual-Handle" Electrophile

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery. Its value lies in its orthogonal reactivity :

-

The C3–I Bond (Soft Electrophile): The primary site for transition-metal-catalyzed cross-couplings and metal-halogen exchange.

-

The C6–F Bond (Hard Electrophile): A highly activated site for Nucleophilic Aromatic Substitution (SNAr), activated by the ortho-nitrogen and the electron-withdrawing 2-CF3 group.

Critical Challenge: The extreme electron deficiency of the ring (due to -I, -F, and -CF3) makes the C3–I bond highly reactive toward oxidative addition but also renders the C6–F bond labile to nucleophiles. Successful functionalization requires strict chemoselective control.

Electronic & Steric Landscape

The reactivity of the C–I bond is dictated by the specific electronic vectors of the substituents.

Electronic Vector Diagram (Graphviz)

The following diagram illustrates the electronic pressures on the pyridine ring, highlighting why C3 is the preferred site for metal insertion and C6 for nucleophilic attack.

Caption: Reactivity divergence: The C3-I bond is activated for metal insertion by the electron-poor ring, while the C6-F bond is primed for SNAr due to the ortho-nitrogen effect.

Primary Reactivity: The C–I Bond (C3)

The C3–I bond is the most chemically versatile handle. However, the presence of the 2-CF3 group introduces steric bulk and alters the pKa of adjacent protons, necessitating modified protocols.

Lithium-Halogen Exchange (Li/I Exchange)

Direct lithiation is the most efficient method to generate a nucleophile at C3.

-

Mechanism: Fast Li/I exchange driven by the stability of the aryl lithium bond vs. the alkyl iodide.

-

Risk: Halogen Dance. The 3-lithio species is prone to deprotonating the C4–H of unreacted starting material, leading to migration of the iodine to the C4 position (thermodynamic product).

-

Control: This must be performed at -78 °C with rapid electrophile trapping.

Representative Protocol: C3-Formylation

Objective: Conversion of C–I to C–CHO.

| Parameter | Condition | Rationale |

| Reagent | n-Butyllithium (1.1 equiv) | Standard exchange reagent; t-BuLi can be used but n-BuLi is sufficient for iodides. |

| Solvent | THF (Anhydrous) | Stabilizes the lithiated species. |

| Temperature | -78 °C (Strict) | Prevents "Halogen Dance" to C4. |

| Electrophile | DMF or N-Formylpiperidine | Forms the aldehyde upon acidic workup. |

| Quench | Aq. NH4Cl | Proton source to decompose the tetrahedral intermediate. |

Step-by-Step:

-

Dissolve 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous THF (5 mL) under Argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (2.5 M in hexanes, 0.44 mL, 1.1 mmol) dropwise over 5 minutes. Do not allow temperature to rise.

-

Stir at -78 °C for 15–30 minutes . (Extended stirring promotes side reactions).

-

Add dry DMF (1.5 mmol) dropwise.

-

Stir at -78 °C for 30 minutes, then warm to 0 °C.

-

Quench with saturated NH4Cl and extract with EtOAc.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3–I bond undergoes oxidative addition significantly faster than the C6–F bond. The 2-CF3 group provides steric bulk, often requiring active phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the coupling.

Representative Protocol: C3-Arylation

Objective: Coupling with Phenylboronic acid.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | Robust catalyst; resists poisoning by the pyridine nitrogen. |

| Base | Na2CO3 (2.0 M aq) | Mild base prevents SNAr side reactions at C6-F. |

| Solvent | DME/Water (4:1) | Standard Suzuki solvent system. |

| Temperature | 80 °C | Sufficient for activation without degrading the CF3 group. |

Step-by-Step:

-

Charge a reaction vial with the pyridine substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Purge with Nitrogen/Argon.

-

Add degassed DME and 2.0 M Na2CO3.

-

Heat to 80 °C for 4–12 hours.

-

Note: Monitor for defluorination (SNAr by water/carbonate). If observed, switch to anhydrous conditions (CsF/Dioxane).

Secondary Reactivity: Managing the C6–F Bond

While the guide focuses on C–I, the C6–F bond is a "ticking clock." It is highly susceptible to SNAr.

-

Chemo-differentiation:

-

C3–I: Reacts with Pd(0) and Metals.

-

C6–F: Reacts with Nucleophiles (Amines, Alkoxides, Thiols).

-

-

Strategic Sequencing:

-

If the target nucleophile is basic (e.g., primary amine): Perform SNAr at C6 first . The C–I bond will survive mild SNAr conditions.

-

If the target nucleophile is sensitive: Perform C–I coupling first.

-

SNAr Protocol (C6-Amination)

Objective: Selective displacement of F by Morpholine.

-

Dissolve substrate in DMSO or NMP (0.5 M).

-

Add Morpholine (1.1 equiv) and K2CO3 (1.5 equiv).

-

Heat to 60–80 °C . (The 2-CF3 group activates the ring enough that high temps (>120 °C) are rarely needed).

-

Monitor by LCMS. The C–I bond remains intact.

Strategic Workflow Diagram

The following Graphviz diagram outlines the decision tree for functionalizing this scaffold.

Caption: Orthogonal functionalization pathways. Path A/B prioritizes C-I activation; Path C prioritizes C-F displacement.

References

-

Reactivity of 3-Iodo-2-(trifluoromethyl)pyridines: Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry, 2003. (Representative)

-

Halogen Dance in Pyridines: Schnürch, M., et al.[1][2] "Halogen Dance Reactions in Heterocyclic Chemistry." Chemical Reviews, 2007, 107(12), 5596–5655.

-

SNAr on Fluoropyridines: Loudon, G. M. "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles."[3][4] Journal of Organic Chemistry, 2011. (Representative context for 2-F/6-F activation)

-

Continuous Flow Lithiation (Avoiding Halogen Dance): Brégent, T., et al.[5] "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 2022.

Sources

- 1. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Impact of Trifluoromethyl Group on Pyridine Ring Lipophilicity

Executive Summary: The "Polar Hydrophobicity" Paradox

In medicinal chemistry, the trifluoromethyl (

When attached to a pyridine ring, the

Physicochemical Mechanics

The Dipole Vector Alignment

The lipophilicity of a molecule is inversely proportional to its net polarity. In pyridine derivatives, the net dipole moment (

-

Pyridine Dipole:

D (directed towards N).[1] - Dipole: Strong vector directed away from the ring (due to Fluorine electronegativity).[1][2]

The alignment of these vectors dictates the net polarity and, consequently, the

-

4-Trifluoromethylpyridine (Para-like): The

vector opposes the pyridine nitrogen vector.[1] This destructive interference reduces the net dipole moment, rendering the molecule less polar and more lipophilic .[1] -

2-Trifluoromethylpyridine (Ortho-like): The vectors are at an acute angle (

).[1] While inductive effects are strongest here, the vector sum creates a distinct polarity profile that often results in a slightly lower -

3-Trifluoromethylpyridine (Meta-like): The vectors are at

.[1] This arrangement preserves a significant net dipole, often resulting in the lowest

Electronic Deactivation & Basicity

The

-

Unsubstituted Pyridine

: ~5.2 -

Trifluoromethylpyridines

: < 3.0 (typically 0.5 – 2.5 depending on position).[1]

Implication: At physiological pH (7.4), trifluoromethylpyridines exist almost exclusively in their neutral form.[1] Therefore,

Comparative Data Analysis

The following table summarizes the physicochemical shifts caused by

| Parameter | Pyridine (Ref) | 2- | 3- | 4- |

| 0.65 | ~2.20 | ~2.05 | ~2.25 | |

| 5.23 | ~0.5 | ~2.6 | ~2.2 | |

| Net Dipole ( | 2.2 D | High | Moderate | Low (Vectors Opposed) |

| Electronic Effect | N/A | Strong -I (Inductive) | Moderate -I | -I and -R (Resonance) |

Data Insight: The 4-isomer typically exhibits the highest lipophilicity due to the cancellation of dipole vectors, maximizing the "hydrophobic" character of the molecule relative to the solvent shell.[1]

Mechanism of Action: The Feedback Loop

The following diagram illustrates the causal relationship between the electronic properties of the

Figure 1: The physicochemical cascade triggered by

Experimental Protocol: Chromatographic Hydrophobicity Index (CHI)

Measuring

Principle

Retention time (

Materials

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Standards: Theophylline, Acetanilide, Acetophenone, Propiophenone, Butyrophenone, Valerophenone.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for determining lipophilicity via Fast-Gradient HPLC.

Step-by-Step Methodology

-

Preparation: Dilute 10 mM DMSO stocks of the test

-pyridine and calibration standards to 100 µM in 50:50 ACN:Water. -

Chromatography: Inject 5 µL. Run a linear gradient from 0% B to 100% B over 5 minutes at 2 mL/min. Hold at 100% B for 1 minute.

-

Calculation: Determine the retention time (

) for all peaks. -

Calibration: Plot the known CHI values of the standards against their

. Generate a regression line ( -

Determination: Interpolate the CHI of the

-pyridine from the calibration curve.[1] -

Conversion: Use the equation

to estimate the octanol-water partition coefficient.[1]

References

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for

constants). -

Valko, K., et al. (1997).[1] "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. Link

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

-

Leroux, F. R., et al. (2005).[1] "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." Journal of Fluorine Chemistry. Link

Sources

Technical Guide: Strategic Functionalization of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

The following technical guide details the strategic application of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine in medicinal chemistry. This document is structured to provide actionable insights into the synthesis, reactivity, and orthogonal functionalization of this high-value scaffold.

Executive Summary

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (Analogous CAS: 945717-57-7 for 6-Cl variant) represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize the pyridine ring with high regioselectivity.

The compound features three distinct chemical handles:

-

C-3 Iodine: A "soft" electrophile primed for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

C-6 Fluorine: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

), offering superior kinetics compared to its chlorinated analogs. -

C-2 Trifluoromethyl (

): A metabolically stable, lipophilic anchor that modulates the pKa of the pyridine nitrogen and enhances blood-brain barrier (BBB) permeability.

This guide serves as a blueprint for leveraging this scaffold to generate diverse heterocyclic libraries for kinase inhibitors, GPCR ligands, and agrochemicals (e.g., Picarbutrazox analogs).

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties[3][4][5][6]

-

Molecular Formula:

-

Molecular Weight: ~290.99 g/mol

-

Lipophilicity (cLogP): ~3.4 (Estimated; driven by

and I) -

Electronic Character: Highly electron-deficient. The cumulative inductive effects of the N-atom,

, and -F render the ring highly susceptible to nucleophilic attack.

The "Fluorine Advantage"

While the 6-chloro analog (6-Chloro-3-iodo-2-(trifluoromethyl)pyridine) is a common commodity, the 6-fluoro variant offers distinct advantages in

-

Kinetic Acceleration: Due to the high electronegativity of fluorine, the C-6 position is significantly more electrophilic. The energy barrier for the formation of the Meisenheimer complex is lowered, allowing substitutions to proceed under milder conditions (lower temperature, weaker nucleophiles) than required for the chloro-analog.

-

Metabolic Stability: If the fluorine is retained (not substituted), it blocks metabolic oxidation at the C-6 position more effectively than hydrogen.

Synthetic Utility: The Orthogonal Workflow

The power of this scaffold lies in its ability to undergo sequential functionalization .[1] The reactivity difference between the C-I and C-F bonds allows for "programmed" synthesis without the need for protecting groups.

Pathway A: C-3 Functionalization (Cross-Coupling)

The C-I bond is the most reactive site for oxidative addition by low-valent metals (

-

Reaction Type: Suzuki-Miyaura, Sonogashira, Negishi.

-

Selectivity: Chemoselective reaction at C-3 occurs exclusively in the presence of the C-6 Fluorine. The C-F bond is inert to standard Pd(0) catalysts (requires specialized ligands/conditions to activate).

-

Catalyst Choice:

or

Pathway B: C-6 Functionalization ( )

The C-6 position is activated by the ortho-nitrogen and the para-iodine (and meta-

-

Reaction Type: Nucleophilic Aromatic Substitution (

). -

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Mechanism: Addition-Elimination. The highly electron-deficient ring stabilizes the anionic intermediate.

-

Selectivity:

occurs exclusively at C-6. The C-3 Iodine is too sterically crowded and electronically less favorable for direct nucleophilic displacement compared to the activated C-6 Fluorine.

Visualizing the Strategy

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthesis pathways. The sequence can be swapped based on the stability of the R-groups introduced.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C-3

Objective: To introduce an aryl group at C-3 while retaining the C-6 Fluorine.

Reagents:

-

Substrate: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS. Note: Avoid temperatures >100°C to prevent hydrolysis of the C-6 Fluorine.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: The product should show the loss of Iodine (mass shift) but retention of the Fluorine signal in

Protocol 2: Facile at C-6

Objective: To displace the C-6 Fluorine with a secondary amine.

Reagents:

-

Substrate: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(2.0 equiv) - Optional if amine is nucleophilic enough. -

Solvent:

or

Procedure:

-

Dissolution: Dissolve the substrate in DMF at room temperature.

-

Addition: Add DIPEA followed by Morpholine dropwise.

-

Reaction: Stir at Room Temperature for 2 hours.

-

Insight: The 6-Chloro analog typically requires heating to 60–80°C. The 6-Fluoro analog reacts at RT due to the "Fluorine Effect."

-

-

Workup: Pour into ice water. The product often precipitates. Filter or extract with

.

Medicinal Chemistry Applications

Kinase Inhibitor Design

This scaffold is frequently used to construct Type II Kinase Inhibitors .

-

The C-3 position is used to attach the "hinge-binding" motif (e.g., an aminopyrimidine or indazole).

-

The C-6 position is used to attach the "solvent-front" solubilizing group (e.g., piperazine or morpholine).

-

The

group occupies the hydrophobic back pocket, improving potency and selectivity.

Agrochemicals (Fungicides)

The scaffold is structurally related to the key intermediates used in Picarbutrazox and Picoxystrobin .

-

Mechanism: These compounds often target the mitochondrial respiration chain (complex III).

-

Role of

-Pyridine: The electron-deficient ring is critical for binding affinity, while the

References

-

Synthesis and Reactivity of 2-Trifluoromethylpyridines

- Source: PubChem - 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine (Analogous Chemistry)

-

URL:[Link]

-

Trifluoromethylpyridine in Agrochemicals (Picarbutrazox context)

- Source: Minnesota Department of Agriculture - Picarbutrazox Review

-

URL:[Link]

-

Nucleophilic Arom

) Kinetics (F vs Cl)- Source: Organic Chemistry Portal - Nucleophilic Arom

-

URL:[Link]

- Palladium-Catalyzed Cross-Coupling of Pyridyl Halides Source: Sigma-Aldrich Technical Bulletin - Suzuki Coupling Reaction

Sources

Thermodynamic Stability & Synthetic Handling of Fluorinated Iodopyridines

Executive Summary

This technical guide addresses the thermodynamic and kinetic profiles of fluorinated iodopyridines, a critical class of intermediates in medicinal chemistry. The core challenge in handling these motifs lies in the "Fluorine-Iodine Paradox": the C–F bond provides extreme metabolic stability and inductive polarization, while the C–I bond acts as a labile, reactive handle susceptible to metal-halogen exchange and migration.

This guide details the thermodynamic drivers of the "Halogen Dance" (HD) rearrangement, provides bond dissociation energy (BDE) comparisons, and outlines self-validating protocols for selective functionalization.

Part 1: The Thermodynamic Landscape[1]

Bond Dissociation Energy (BDE) Profile

The reactivity of fluorinated iodopyridines is dictated by the massive disparity between the C–F and C–I bond strengths. The C–F bond acts as a thermodynamic anchor, while the C–I bond is the weak link that facilitates both cross-coupling and unwanted isomerization.

Table 1: Comparative Bond Dissociation Energies (298 K)

| Bond Type | Approx.[1] BDE (kcal/mol) | Character | Synthetic Implication |

| C(sp²)–F | 115 – 120 | Inert / Anchor | Resistant to Li-exchange; directs metallation via induction. |

| C(sp²)–H | 105 – 110 | Stable | Requires strong bases (LDA, LiTMP) for deprotonation. |

| C(sp²)–Cl | 90 – 95 | Intermediate | Slow exchange; often survives mild lithiation conditions. |

| C(sp²)–Br | 75 – 80 | Reactive | Competes with Iodine; exchange is temperature-dependent. |

| C(sp²)–I | 60 – 65 | Labile | Rapid Li-exchange; susceptible to migration (Halogen Dance). |

Note: Values are approximated for pyridine systems based on benzene/pyridine benchmarks. The electron-deficient nature of pyridine slightly strengthens C–X bonds compared to benzene, but the relative order remains constant.

The "Ortho-Fluorine" Effect & Regioisomer Stability

In fluoropyridines, the position of the lithium atom relative to the fluorine substituent is the primary thermodynamic driver for rearrangement.

-

Kinetic Control: Deprotonation occurs at the most acidic proton. The inductive effect of Fluorine (-I effect) acidifies the ortho-proton (C3 or C4 depending on substitution).

-

Thermodynamic Control: The lithiated species seeks the position of maximum stabilization. While ortho-lithiation is kinetically fast, the resulting carbanion may be destabilized by lone-pair repulsion from the fluorine atom.

-

The Driver: The system equilibrates to separate the negative charge (Li) from the electron-rich Fluorine/Nitrogen lone pairs, or to place the Li at a position stabilized by chelation. This drives the Halogen Dance .

Part 2: The Halogen Dance (Mechanism & Control)[3]

The Halogen Dance (HD) is a base-catalyzed halogen migration.[2][3] In fluorinated iodopyridines, it typically involves the migration of the iodine atom to a less sterically hindered or more kinetically accessible position, allowing the lithium to occupy the thermodynamically preferred site (often ortho to the fluorine or nitrogen).

Mechanism Visualization

The following diagram illustrates the rearrangement of 2-fluoro-3-iodopyridine .

-

Kinetic Lithiation: LDA removes the accessible proton at C4.

-

Migration: The Iodine atom migrates from C3 to C4.

-

Thermodynamic Product: The Lithium moves to C3 (stabilized by F-induction and N-chelation potential), yielding 2-fluoro-3-lithio-4-iodopyridine.

Caption: Kinetic deprotonation targets the acidic C4 proton. Without immediate quenching, the labile C–I bond allows iodine migration, shifting Lithium to the C3 position.

Part 3: Experimental Workflows

Protocol 1: Kinetic Trapping (Avoiding the Dance)

Objective: Functionalize the C4 position of 2-fluoro-3-iodopyridine without moving the iodine. Critical Parameter: Residence time and Temperature (< -70°C).

-

Preparation: Dry THF (0.5 M substrate concentration).

-

Base Addition: Add LDA (1.1 equiv) dropwise at -78°C .

-

Self-Validation: Monitor internal temperature. Any spike > -70°C risks initiating the dance.

-

-

Equilibration: Stir for exactly 15 minutes at -78°C.

-

Note: Extended stirring promotes isomerization.

-

-

Quench: Add electrophile (e.g., aldehyde, alkyl halide) rapidly at -78°C.

-

Workup: Warm to RT only after quench is complete.

Protocol 2: Thermodynamic Equilibration (Forcing the Dance)

Objective: Move the iodine to C4 to access the C3 position (2-fluoro-3-functionalized-4-iodopyridine). Critical Parameter: Controlled warming.

-

Preparation: Dry THF (0.2 M substrate).

-

Base Addition: Add LDA (1.1 equiv) at -78°C.

-

Initiation: Allow the solution to warm to -40°C or -20°C for 30–60 minutes.

-

Quench: Cool back to -78°C (optional, to moderate reactivity) or add electrophile at -40°C.

Protocol 3: Thermal Stability Profiling (DSC)

Before scaling any iodopyridine reaction, Differential Scanning Calorimetry (DSC) is mandatory.

Table 2: Typical Thermal Hazard Profile

| Parameter | Value / Observation | Interpretation |

| Onset Temp (T_onset) | 210°C – 250°C | Generally stable at standard process temps. |

| Energy Release (-ΔH) | 150 – 400 J/g | Moderate to High energy. |

| Lithiated Species | Unstable > -20°C | CRITICAL: Lithiated intermediates decompose violently above -10°C. |

Workflow:

-

Seal 2–5 mg of sample in a high-pressure gold-plated crucible.

-

Ramp 5°C/min from 30°C to 350°C.

-

Fail Criteria: Any exotherm below 100°C indicates instability unsuitable for standard storage.

Part 4: Safety & Handling

-

Energetic Decomposition: Iodinated heterocycles can decompose with significant gas evolution (I₂ vapor). Ensure reactor venting is sized for rapid pressure rise.

-

Lithiated Instability: The lithiated intermediates are far less stable than the parent compounds. Never allow a lithiated iodopyridine to warm to 0°C without quenching.

-

Flow Chemistry: For scale-up (>100g), use continuous flow reactors. Flow allows residence times of seconds (preventing HD) or precise temperature zones (promoting HD) with minimal accumulation of high-energy intermediates.

References

-

Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Source: National Institutes of Health (PubMed) [Link]

-

Halogen Dance Rearrangement: Mechanism and Applications. Source: Wikipedia (General Reference for Mechanism) [Link]

-

Bond Dissociation Energies in Organic Compounds. Source: UC Santa Barbara / Wikipedia Data Compilation [Link]

-

Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment. Source: Prime Process Safety Center [Link]

Sources

6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine SDS and safety data

This technical guide details the handling, safety, and synthetic utility of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in advanced medicinal chemistry.

Core Identity & Safety Profile

| Property | Data |

| Systematic Name | 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine |

| Molecular Formula | C₆H₂F₄IN |

| Molecular Weight | 290.99 g/mol |

| Physical State | Solid (Low-melting) or Viscous Oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| Stability | Light Sensitive (C–I bond); Moisture Sensitive (potential hydrolysis at C–F) |

PART 1: HAZARD IDENTIFICATION & RISK ASSESSMENT

Note: As a specialized research intermediate, specific toxicological data may be limited. The following risk assessment is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Fluoro-6-(trifluoromethyl)pyridine).

GHS Classification (Derived)

Signal Word: WARNING

| Hazard Class | Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Halogenated pyridines often disrupt metabolic pathways; CF₃ increases bioavailability. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | The C6-Fluorine is activated for nucleophilic attack by skin proteins (sensitization risk). |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1] | Vapors/dust are lachrymatory due to the electron-deficient pyridine ring. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. | Inhalation of dust/mist triggers mucosal inflammation. |

Critical Handling Protocols

-

Light Protection: The C3–Iodine bond is photolabile. Store in amber vials wrapped in foil. Photolytic cleavage releases iodine radicals, degrading purity.

-

Inert Atmosphere: Store under Argon/Nitrogen at 2–8°C. The C6–Fluorine is susceptible to slow hydrolysis by atmospheric moisture, releasing HF over time.

-

Containment: Handle exclusively in a chemical fume hood. Use a static-dissipative mat to prevent electrostatic discharge (ESD) ignition of organic solvents used in processing.

PART 2: SYNTHETIC UTILITY & REACTIVITY

Orthogonal Reactivity Logic

This scaffold is prized for its orthogonal functionalization . It offers two distinct reaction sites that can be addressed sequentially without protecting groups.

-

Site A (C3-Iodine): A "soft" electrophile. Reactive towards Palladium (0) oxidative addition.

-

Primary Application: Cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

-

-

Site B (C6-Fluorine): A "hard" electrophile. Activated for Nucleophilic Aromatic Substitution (SₙAr).[2][3][4]

Experimental Workflow: Sequential Functionalization

To maximize yield, the order of operations is critical. SₙAr reactions are often performed before Pd-catalysis if the nucleophile is compatible, to avoid catalyst poisoning by free amines.

Protocol A: SₙAr Functionalization (C6 Substitution)

Target: Introduction of amines or alkoxides.

-

Setup: Flame-dry a reaction vial. Purge with Argon.

-

Reagents: Dissolve 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF or DMF.

-

Nucleophile: Add amine (1.1 equiv) and a base (Cs₂CO₃ or DIPEA, 2.0 equiv).

-

Note: Stronger bases (NaH) may be needed for alcohols.

-

-

Conditions: Stir at 0°C to RT .

-

Control: Monitor by TLC/LCMS. The reaction is typically fast (< 2h) due to the activating CF₃ group.

-

Caution: Avoid heating >60°C initially to prevent competitive de-iodination.

-

Protocol B: Suzuki-Miyaura Coupling (C3 Substitution)

Target: Biaryl formation.

-

Catalyst System: Pd(dppf)Cl₂ (5 mol%) is recommended for sterically hindered iodides.

-

Solvent: Dioxane/Water (4:1) degassed.

-

Conditions: Heat to 80–90°C. The iodine is highly reactive and couples readily compared to bromides/chlorides.

PART 3: VISUALIZATION & LOGIC

Decision Tree: Reaction Optimization

The following diagram outlines the logical flow for selecting the correct reaction conditions based on the desired target structure.

Caption: Orthogonal reactivity map showing sequential functionalization pathways for C3 (Iodine) and C6 (Fluorine) positions.

Safety & Emergency Response Workflow

Standard Operating Procedure (SOP) for spill or exposure incidents involving halogenated pyridines.

Caption: Emergency response decision matrix for exposure or containment breach.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine (Analogous Structure Safety Data). Retrieved from [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr) on Pyridines. Retrieved from [Link]

Sources

Technical Guide: pKa Values and Acidity Constants of Trifluoromethyl Pyridine Intermediates

The following technical guide details the acidity constants (pKa) and physicochemical behavior of trifluoromethyl pyridine intermediates.

Executive Summary

Trifluoromethyl (

This guide provides a definitive reference for the pKa values of key

Fundamental pKa Data: Pyridine Isomers

The basicity of the pyridine nitrogen is governed by the availability of its lone pair. The

Table 1: Dissociation Constants of Conjugate Acids ( )

Values represent the pKa of the protonated pyridinium ion (

| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver | |

| Pyridine | 5.23 | 0.00 | Reference standard.[1][2][3] | |

| 2-(Trifluoromethyl)pyridine | 2- | ~0.5 - 1.0 (Est.)* | -4.5 | Strongest |

| 3-(Trifluoromethyl)pyridine | 3- | 2.80 | -2.43 | Moderate |

| 4-(Trifluoromethyl)pyridine | 4- | 2.26 | -2.97 | Strong |

*Note: 2-Fluoropyridine has a pKa of -0.[1][2][3]44. The bulky

Mechanistic Insight: The "Basicity Cliff"

The introduction of a

-

2-Position: The inductive withdrawal is maximized (

dependence).[2][3] The nitrogen lone pair is significantly electron-deficient, making 2- -

4-Position: Resonance structures allow the

group to delocalize electron density from the nitrogen, further destabilizing the protonated form.[3]

Acidity of Functionalized Intermediates

In drug discovery,

Tautomerism: 2-Hydroxy-Trifluoromethylpyridines

2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers.[1][2][3] The

-

Dominant Species: In solution (polar solvents like DMSO,

) and solid state, the 2-pyridone form predominates.[3] -

Acidity (Deprotonation): The

group enhances the acidity of the N-H proton (making it easier to deprotonate).[3]

| Compound | Dominant Tautomer | Acidic pKa (N-H ionization) | Notes |

| 2-Pyridone (Unsubstituted) | Lactam | 11.6 | Weak acid.[1][2][3] |

| 3-Trifluoromethyl-2-pyridone | Lactam | ~8.5 - 9.0 | |

| 5-Trifluoromethyl-2-pyridone | Lactam | ~9.5 | Distal |

Aminopyridines (Anilinium-like Acidity)

For 2-amino-

Synthetic Implications: Reactivity & Metalation

The pKa values directly dictate the choice of reagents for functionalization.

Diagram 1: Reactivity Decision Tree

Caption: Decision logic for selecting reagents based on the electronic activation provided by the trifluoromethyl group.

Directed ortho Metalation (DoM)

The

-

2-

-Pyridine: Lithiation occurs exclusively at C3 .[2][3] -

3-

-Pyridine: Lithiation competes between C2 (kinetic, between N and-

Optimization: Use of a bulky base (LiTMP) favors C4 to avoid steric clash. Short reaction times favor C2.

-

Experimental Protocol: Determination of pKa

Due to the low basicity and potential insolubility of fluorinated species, standard aqueous titration is often insufficient.

Method: 19F NMR pH Titration

This method is superior for fluorinated pyridines as it avoids concentration errors and allows measurement of low pKa values (< 2) without electrode errors.[2]

Reagents:

-

Buffer System: Phosphate/Citrate buffers (pH 1–8) or

solutions (for pH < 1).[2][3] -

Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).[2][3]

-

Solvent:

(10%) /

Workflow:

-

Preparation: Dissolve the

-pyridine substrate (approx. 5-10 mM) in the solvent mixture containing the internal standard.[2][3] -

Titration: Prepare a series of NMR tubes adjusted to specific pH values (measured by a calibrated micro-electrode).

-

Acquisition: Acquire 19F NMR spectra (proton-decoupled) for each sample. The

chemical shift ( -

Data Analysis: Plot the chemical shift (

) vs. pH.[2] Fit the data to the Henderson-Hasselbalch sigmoidal equation:- : Chemical shift of the neutral species.

- : Chemical shift of the protonated species.

Diagram 2: 19F NMR Titration Workflow

Caption: Step-by-step workflow for determining pKa values of fluorinated heterocycles using 19F NMR spectroscopy.

References

-

BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Retrieved from [1][2][3]

-

University of Tartu. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. Retrieved from [1][2][3]

-

NIST Chemistry WebBook. Pyridine, 3-(trifluoromethyl)- Gas Phase Ion Energetics. Retrieved from [1][2][3]

- Schlosser, M. (2005). The 2- and 3-(Trifluoromethyl)pyridines: A Comparative Study of Their Regioselective Deprotometalation. European Journal of Organic Chemistry.

-

Reich, H. J. (2018). pKa Values of Common Bases and Acids. University of Wisconsin-Madison.[2][3] Retrieved from [1][2][3]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Executive Summary & Mechanistic Rationale

The substrate 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine represents a highly specialized class of "privileged scaffolds" in medicinal chemistry. Its reactivity profile is dominated by extreme electron deficiency, driven by the synergistic inductive effects of the ring nitrogen, the 2-trifluoromethyl group (-CF

Successful functionalization of this scaffold via Suzuki-Miyaura coupling requires a nuanced understanding of two competing mechanistic pathways:

-

Oxidative Addition (Desired): The C(3)–I bond is the weakest bond (

kcal/mol) and the most kinetically accessible site for Pd(0) insertion. The electron-poor nature of the ring accelerates this step compared to electron-rich aryl iodides. -

Nucleophilic Aromatic Substitution (S

Ar) (Undesired): The 6-position is highly activated for nucleophilic attack. Strong bases (e.g., alkoxides, hydroxides) or nucleophilic solvents can displace the labile 6-fluoride, leading to hydrolysis products (pyridones) or ether byproducts.

Strategic Directive: The protocols below prioritize chemoselectivity . We utilize ligand-controlled catalysis to facilitate rapid cross-coupling at C(3) while employing base/solvent systems that suppress S

Critical Reactivity Analysis

The following diagram illustrates the competing pathways and the electronic activation map of the substrate.

Experimental Protocols

Protocol A: The "Robust" Method (General Purpose)

Best for: Stable aryl boronic acids, initial screening, and scale-up.

Mechanism: Uses a bidentate ligand (dppf) to stabilize the Pd(II) intermediate and prevent dehalogenation. The use of a mild phosphate base minimizes S

| Component | Reagent/Condition | Stoichiometry | Role |

| Substrate | 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |

| Catalyst | Pd(dppf)Cl | 3 – 5 mol% | Robust catalyst, resists air oxidation |

| Base | K | 3.0 equiv | Mild base, buffers pH to prevent hydrolysis |

| Solvent | 1,4-Dioxane | 0.1 – 0.2 M | Miscible with water, high boiling point |

| Temperature | 80 °C | N/A | Thermal activation |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl

·CH -

Inert: Seal the vial and purge with N

or Ar for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

-

Base: Add degassed 2.0 M aqueous K

PO -

Reaction: Heat the mixture to 80 °C with vigorous stirring.

-

Note: The biphasic nature requires high stir rates (>800 rpm) for effective mass transfer.

-

-

Monitor: Check by LC-MS at 2 hours. The electron-deficient iodide typically reacts rapidly.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Protocol B: The "High-Performance" Method (Sterically Demanding/Unstable)

Best for: Heteroaryl boronic acids (prone to protodeboronation), sterically hindered partners, or if S

| Component | Reagent/Condition | Stoichiometry | Role |

| Catalyst System | XPhos Pd G3 (or Pd(OAc) | 2 – 4 mol% | Highly active precatalyst |

| Base | K | 2.5 equiv | Anhydrous base prevents hydrolysis of C-F |

| Solvent | Toluene / Water (10:1) or Anhydrous THF | 0.15 M | Toluene suppresses protodeboronation |

| Temperature | 60 – 80 °C | N/A | Lower temp possible due to high catalyst activity |

Step-by-Step Procedure:

-

Charge: Add Substrate (1.0 equiv), Boronic Acid/Pinacol Ester (1.3 equiv), XPhos Pd G3 (0.03 equiv), and anhydrous K

PO -

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add anhydrous THF (or Toluene). If solubility of the boronic acid is poor, add degassed water (ratio 10:1 Organic:Water) only if the substrate has proven stable to hydrolysis. For strict anhydrous coupling, use CsF (3.0 equiv) instead of phosphate in dry dioxane.

-

Reaction: Heat to 60 °C.

-

Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or poor oxidative addition (rare for iodides). | Switch to XPhos Pd G3 or SPhos Pd G3 . Ensure inert atmosphere is rigorous. |

| Hydrolysis Product (6-OH) | S | Eliminate water. Use anhydrous K |

| Protodeboronation | Boronic acid instability (common with 2-pyridyl/5-membered heterocycles). | Use Boronic Esters (BPin) instead of acids. Lower temperature to 60°C. Use Toluene as solvent (suppresses deboronation). |

| Homocoupling | Oxygen presence or excess oxidant. | Degas solvents thoroughly (sparge with Ar for 15 min). |

Decision Logic for Protocol Selection

The following workflow guides the researcher to the optimal set of conditions based on the specific coupling partner.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

-

O'Brien, C. J., et al. "Easily Prepared Air- and Moisture-Stable Pd–NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki–Miyaura Reaction." Chemistry – A European Journal, 2006 , 12(18), 4743–4748. Link

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[2] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Application Note. Link

Sources

Nucleophilic aromatic substitution (SNArS_NArSNAr) at C6 position of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Application Note: Regioselective Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the protocols for the regioselective functionalization of 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution (

-

C6-Fluorine: Highly activated leaving group for

. -

C3-Iodine: Orthogonal handle for subsequent metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).

-

C2-Trifluoromethyl (

): Lipophilic electron-withdrawing group (EWG) that modulates pKa and metabolic stability.

Key Finding: The C6-fluorine is significantly more reactive than the C3-iodine or the C2-position, allowing for exclusive

Chemical Architecture & Mechanistic Insight

To design a robust process, one must understand the electronic landscape of the substrate.

Regioselectivity Analysis

The reaction proceeds via an Addition-Elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex.

-

Activation at C6: The C6 position is ortho to the pyridine nitrogen.[1] Nucleophilic attack here generates a negative charge that is delocalized onto the electronegative nitrogen atom (a stable resonance contributor).[2]

-

Role of

(C2): The -

Inertness of C3-Iodine: While Iodine is a leaving group, the C-I bond is stronger than the C-F bond in the context of

activation energy (Meisenheimer formation). Furthermore, the C3 position is meta to the nitrogen, meaning a negative charge at C3 cannot be delocalized onto the nitrogen. Thus,

Reaction Mechanism Diagram

The following diagram illustrates the pathway and the critical transition state.

Figure 1: Reaction pathway showing the exclusive attack at C6 stabilized by the pyridine nitrogen.

Critical Process Parameters (CPP)

Optimization of

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, DMF, NMP (Primary)Acetonitrile (Secondary) | Polar aprotic solvents stabilize the polar transition state and the Meisenheimer complex. DMSO often provides the fastest rates. |

| Base | Inorganic bases are preferred for phenols/thiols. Organic bases are suitable for amines. | |

| Temperature | RT to 60°C | The substrate is highly activated. High heat (>100°C) is rarely needed and risks de-iodination or halogen dance side reactions. |

| Concentration | 0.2 M - 0.5 M | Standard concentration to ensure efficient kinetics without precipitation issues. |

Standard Operating Procedure (SOP) 1: C-N Bond Formation (Amination)

Objective: Displacement of C6-Fluorine with a secondary amine (e.g., Morpholine, Piperazine).

Materials

-

Substrate: 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol

-

Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 6-Fluoro-3-iodo-2-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous MeCN (3.0 mL).

-

Addition: Add DIPEA (1.5 mmol, 1.5 equiv) followed by dropwise addition of Morpholine (1.2 mmol, 1.2 equiv).

-

Note: The reaction may be slightly exothermic due to the high reactivity of the fluoropyridine.

-

-

Reaction: Stir the mixture at Room Temperature (25°C) .

-

Monitoring: Check by TLC or LC-MS after 1 hour.

-

Optimization: If conversion is <50% after 2 hours, heat to 50°C. (Most amines will react fully at RT within 4 hours).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL).

-

Wash with Water (2 x 10 mL) to remove salts and polar impurities.

-

Wash with Brine (10 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Standard Operating Procedure (SOP) 2: C-O Bond Formation (Etherification)